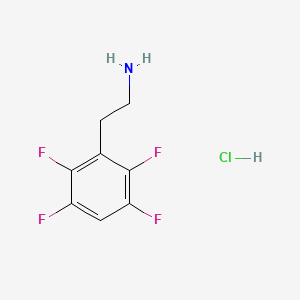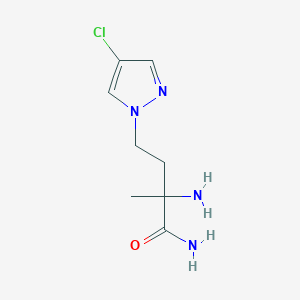![molecular formula C12H19Br B15300094 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s molecular formula is C12H17Br, and it has a molecular weight of approximately 241.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane typically involves the bromination of tricyclo[4.3.1.1,3,8]undecane. This reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NH).
Reduction Reactions: The compound can be reduced to form tricyclo[4.3.1.1,3,8]undecane by using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as hydroxyl (OH) or carboxyl (COOH) groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, KCN, or NH in solvents like ethanol or water.
Reduction: LiAlH in anhydrous ether.
Oxidation: KMnO4 in acidic or basic medium.
Major Products:
Substitution: Corresponding substituted tricyclo[4.3.1.1,3,8]undecane derivatives.
Reduction: Tricyclo[4.3.1.1,3,8]undecane.
Oxidation: Hydroxylated or carboxylated tricyclo[4.3.1.1,3,8]undecane derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reaction and application, but generally involve nucleophilic substitution or addition reactions .
Comparación Con Compuestos Similares
Tricyclo[4.3.1.1,3,8]undecane: The parent compound without the bromomethyl group.
4-(Chloromethyl)tricyclo[4.3.1.1,3,8]undecane: Similar structure with a chloromethyl group instead of bromomethyl.
4-(Hydroxymethyl)tricyclo[4.3.1.1,3,8]undecane: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is unique due to its specific reactivity and stability conferred by the bromomethyl group. This makes it a valuable intermediate in various chemical syntheses and applications, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C12H19Br |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
4-(bromomethyl)tricyclo[4.3.1.13,8]undecane |
InChI |
InChI=1S/C12H19Br/c13-7-12-6-10-2-8-1-9(3-10)5-11(12)4-8/h8-12H,1-7H2 |
Clave InChI |
XDVDPRAXSZSJMV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C(C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)




![2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide](/img/structure/B15300069.png)




